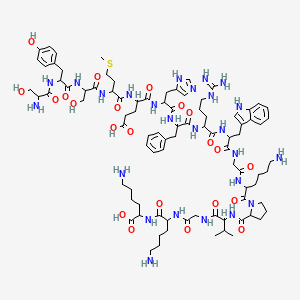![molecular formula C9H8N2O B1591142 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 202348-54-7](/img/structure/B1591142.png)
7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
“7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the formula C8H8N2 . It is a type of heterocyclic compound known as an imidazopyridine, which is recognized as a valuable scaffold in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” consists of a fused bicyclic 5,6 heterocycle . The IUPAC Standard InChI is InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The molecular weight of “7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 132.1625 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Antiviral Applications
7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: has been noted for its antiviral properties. This compound is part of the imidazo[1,2-a]pyridine class, which has shown promise in inhibiting the replication of various viruses .
Gastrointestinal Therapeutics: Antiulcer Activity
The compound’s derivatives are recognized for their antiulcer capabilities, providing a potential pathway for developing new treatments for ulcerative conditions .
Antimicrobial and Antibacterial Agents
Research indicates that imidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde , exhibit significant antibacterial effects, which could lead to the synthesis of new antibacterial drugs .
Oncology: Anticancer Properties
This compound has been associated with anticancer activity. Its structure is conducive to the development of novel anticancer agents, offering a promising avenue for therapeutic intervention .
Antifungal Treatments
The antifungal properties of imidazo[1,2-a]pyridines make them valuable in the research and development of treatments against fungal infections .
Tuberculosis: Antituberculosis Applications
Given its antituberculosis activity, 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde could be instrumental in creating more effective drugs against Mycobacterium tuberculosis .
Neuropharmacology: GABA A Receptor Modulation
As a GABA A receptor modulator, this compound has potential applications in neuropharmacology, particularly in the treatment of neurological disorders .
Cardiovascular Research: Heart-Failure Drug Development
The imidazo[1,2-a]pyridine framework is utilized in heart-failure drugs. The structural features of 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde may contribute to the discovery of new cardiovascular medications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines in general are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthesis methods, particularly those that are environmentally friendly and economically viable, is a key area of future research .
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJTTLBDVLRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554875 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202348-54-7 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















